molecular formula C19H31N7O4S2 B586931 2-[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl](R)-(+)-TimololEther CAS No. 1391068-05-5

2-[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl](R)-(+)-TimololEther

Cat. No.: B586931
CAS No.: 1391068-05-5
M. Wt: 485.622
InChI Key: SUZPUXCABRWWIA-CQSZACIVSA-N
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Description

2-[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl](R)-(+)-TimololEther is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl](R)-(+)-TimololEther typically involves multiple steps, starting with the preparation of the thiadiazole ring, followed by the introduction of the morpholine group, and finally the attachment of the amino alcohol moiety. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The thiadiazole ring can be reduced under specific conditions.

    Substitution: The morpholine group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions typically require specific conditions such as controlled pH, temperature, and solvent choice.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted morpholine derivatives.

Scientific Research Applications

2-[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl](R)-(+)-TimololEther has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and morpholine group play crucial roles in binding to these targets, modulating their activity, and triggering downstream effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-((1,1-Dimethylethyl)amino)-2-((4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl)oxy)propan-1-ol, (2S)-: The enantiomer of the compound , with different stereochemistry.

    3-((1,1-Dimethylethyl)amino)-2-((4-(piperidin-4-yl)-1,2,5-thiadiazol-3-yl)oxy)propan-1-ol: A similar compound with a piperidine group instead of morpholine.

Uniqueness

The uniqueness of 2-[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl](R)-(+)-TimololEther lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(2R)-2,3-bis[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propyl]-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N7O4S2/c1-19(2,3)20-12-14(30-18-16(22-32-24-18)26-6-10-28-11-7-26)13-29-17-15(21-31-23-17)25-4-8-27-9-5-25/h14,20H,4-13H2,1-3H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZPUXCABRWWIA-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)OC3=NSN=C3N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@H](COC1=NSN=C1N2CCOCC2)OC3=NSN=C3N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N7O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391068-05-5
Record name 3-((1,1-Dimethylethyl)amino)-2-((4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl)oxy)propan-1-ol, (2R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391068055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-((1,1-DIMETHYLETHYL)AMINO)-2-((4-(MORPHOLIN-4-YL)-1,2,5-THIADIAZOL-3-YL)OXY)PROPAN-1-OL, (2R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z2XN3J4DW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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